
6-Cyclohexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclohexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a tetrazole ring, and a benzopyranone core, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one typically involves multiple steps, starting with the preparation of the benzopyranone core This can be achieved through the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyclohexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of modified molecules with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Cyclohexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate its interactions with biological targets.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Cyclohexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Cyclohexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one include:
- 6-Cyclohexyl-3-(2H-tetrazol-5-yl)-chromen-4-one
- 6-Cyclohexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-2-one
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
50743-57-2 |
|---|---|
Molekularformel |
C16H16N4O2 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
6-cyclohexyl-3-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C16H16N4O2/c21-15-12-8-11(10-4-2-1-3-5-10)6-7-14(12)22-9-13(15)16-17-19-20-18-16/h6-10H,1-5H2,(H,17,18,19,20) |
InChI-Schlüssel |
QZTNLXJTIQFBDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)OC=C(C3=O)C4=NNN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


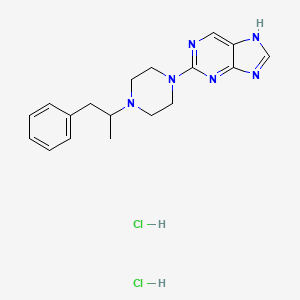
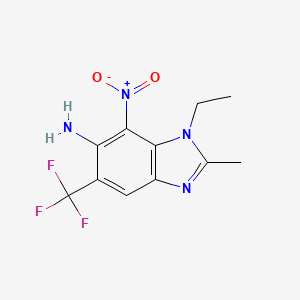
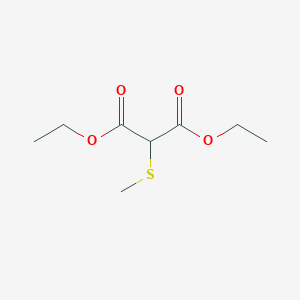
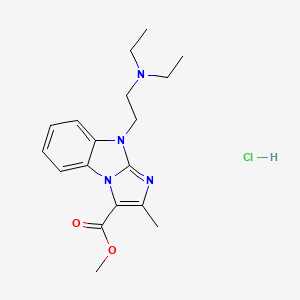
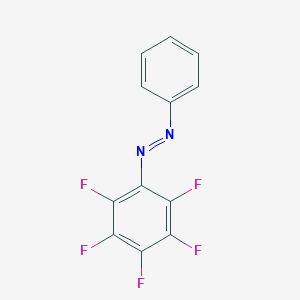
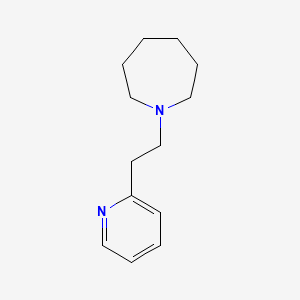
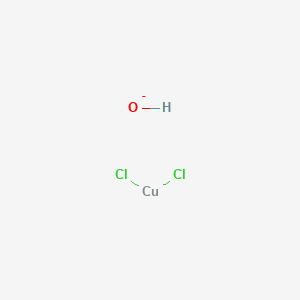
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)

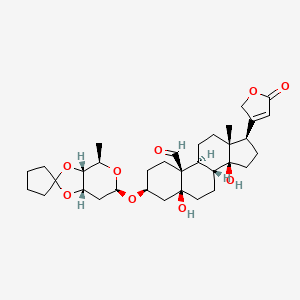
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
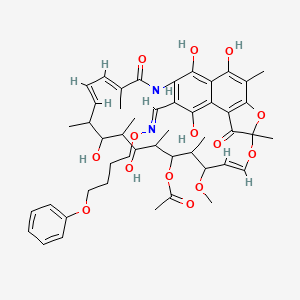
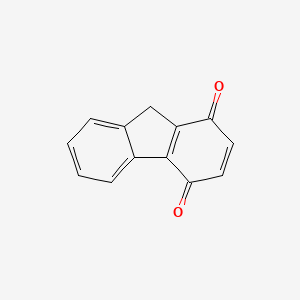
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
